Methyl 3,5-difluoro-2-hydroxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives highlights the synthetic strategies employed in accessing complex amino acids. These methods often involve multi-step synthetic processes starting from simpler amino acid precursors to achieve the desired structural complexity with good overall yield (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
The molecular structure of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid and similar compounds is characterized by a flexible, hydrophobic backbone which is significant for its interactions and functionality. Such structural elements are crucial for the compound's application in chemical synthesis and potentially in the creation of polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Scientific Research Applications
1. Chemical Structure and Analysis
Methyl 4-hydroxybenzoate, a compound related to Methyl 3,5-difluoro-2-hydroxybenzoate, was studied for its anti-microbial properties and is commonly used in cosmetics, personal-care products, and as a food preservative. The study involved single crystal X-ray structure determination and extensive analysis of intermolecular interactions using Hirshfeld surface and computational calculations (Sharfalddin et al., 2020).
2. Fluorescent Sensor for Metal Detection
A chemosensor based on o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate exhibits high sensitivity and selectivity for detecting Al3+ ions. This receptor has potential applications in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using fluorescence microscopy (Ye et al., 2014).
3. Photodegradation Studies
The photodegradation of various parabens, including methyl hydroxybenzoate derivatives, was studied to understand their breakdown under UV light. These compounds are commonly used preservatives in personal care products. The study provided insights into the kinetics and by-products of photodegradation, crucial for environmental impact assessments (Gmurek et al., 2015).
4. Photophysical Behavior in RNA Imaging
DFHBI derivatives, related to Methyl 3,5-difluoro-2-hydroxybenzoate, show fluorescence when binding to the Spinach RNA aptamer. These compounds are used for imaging RNA and their photophysical behaviors were characterized under various solvent conditions. This has implications for RNA-based research and imaging techniques (Santra et al., 2019).
5. Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate, closely related to the compound , demonstrates neuroprotective effects against oxidative damage in human neuroblastoma cells. This study highlights its potential in neurodegenerative disease research and treatment (Cai et al., 2016).
6. Safety and Health Aspects
Methyl paraben, structurally similar to Methyl 3,5-difluoro-2-hydroxybenzoate, has been extensively studied for its safety and health aspects, particularly in its use as an antimicrobial preservative in foods, drugs, and cosmetics. Its metabolism, toxicity, and potential allergenicity were comprehensively reviewed (Soni et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H303+H313+H333, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 3,5-difluoro-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHUQIMIBVYFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoro-2-hydroxybenzoate |
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